molecular formula C10H14N2O3 B1452146 methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 949020-60-4

methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No. B1452146
M. Wt: 210.23 g/mol
InChI Key: NDUFFKJPKSHLPD-UHFFFAOYSA-N
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Description

“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is a synthetic organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It is also known by its IUPAC name, “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” and has the InChI code 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is defined by its InChI code: 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is an oil at room temperature . More detailed physical and chemical properties are not available in the current sources.

Scientific Research Applications

Chemical Synthesis

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in chemical synthesis. For instance, its formylation process has been explored in the context of N-alkyl-3,5-dimethyl-1H-pyrazoles. This process leads to the formation of 4-formyl derivatives, which are essential intermediates in organic synthesis (Attaryan et al., 2006).

Corrosion Inhibition

Research has indicated that derivatives of this compound, such as BT36 and BT43, are effective as corrosion inhibitors. They show high efficiency in protecting C38 steel in hydrochloric acid solutions, highlighting their potential in industrial applications (Missoum et al., 2013).

Catalysis

The compound and its derivatives have been used in catalysis. For example, copper (II) complexes of related compounds exhibit catalytic properties useful in the oxidation of catechol substrates (Boussalah et al., 2009).

Spectroscopic Studies

In spectroscopic studies, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate derivatives have provided insights into chemical structures and bonding, as demonstrated in the isolation and analysis of pyrrole alkaloids from Lycium chinense (Youn et al., 2013).

Organic Synthesis

It's also used in organic synthesis, particularly in the preparation of specific pyrazole derivatives. For example, the synthesis of 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids utilizes similar compounds as intermediates (Reddy & Rao, 2006).

Renewable Chemical Synthesis

This compound is also significant in the context of renewable chemical synthesis. For instance, its derivatives have been synthesized from levulinic acid, demonstrating the potential for creating diverse chemical structures from renewable resources (Flores et al., 2014).

Crystallography

In crystallography, its derivatives are used to study the structure and bonding in complex molecules. This is evident in the analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester (Kumarasinghe et al., 2009).

Density Functional Theory Studies

The compound and its derivatives have been studied using density functional theory (DFT) to understand their properties as corrosion inhibitors (Wang et al., 2006).

Biological Applications

Although the focus is on non-drug-related applications, it's worth noting that some studies have explored the biological activities of derivatives of this compound. For example, some derivatives have been studied for their antibacterial properties (Al-Smaisim, 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate have been synthesized and evaluated for potential therapeutic applications, such as in the inhibition of blood platelet aggregation (Ferroni et al., 1989).

Heterocyclic Chemistry

The compound's derivatives are also important in the field of heterocyclic chemistry, as evidenced by the synthesis and study of benzodipyrrinones (Boiadjiev & Lightner, 2003).

Safety And Hazards

The safety information available indicates that “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is classified under GHS07 and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUFFKJPKSHLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IA Abdelhamid, MAE Hawass, SMH Sanad… - … : Online Journal of …, 2021 - arkat-usa.org
In the last decade, interest in pyrazole chemistry has grown considerably due to the discovery of fascinating properties demonstrated by a large number of pyrazole derivatives. They …
Number of citations: 2 www.arkat-usa.org

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